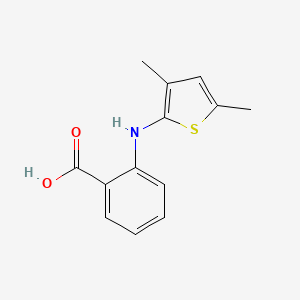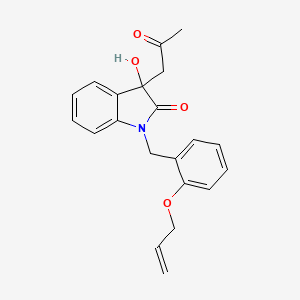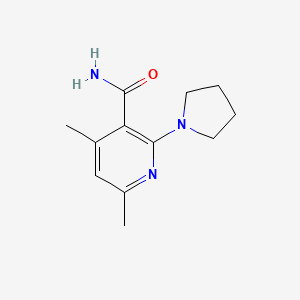
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide
概要
説明
“4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide” is a chemical compound with the linear formula C12H15N3 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring. In similar compounds, the pyrrolidine and pyridine rings adopt half-chair and planar conformations, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 201.27 . It is a solid at room temperature and should be stored at 4°C .作用機序
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to show activity against various targets such as ck1γ and ck1ε .
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and efficiently exploring the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
実験室実験の利点と制限
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its biological activity can be affected by factors such as pH and temperature, making it important to carefully control experimental conditions. Additionally, the high cost of this compound may limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide. One area of interest is in the development of new materials and catalysts using this compound as a ligand. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, exploring the potential use of this compound in combination with other compounds may lead to the development of new therapies for various diseases.
科学的研究の応用
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including coordination chemistry, catalysis, and drug development. As a ligand, this compound has been found to form stable complexes with various transition metals, making it useful in the synthesis of new materials and catalysts. In drug development, this compound has been explored as a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Safety and Hazards
“4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide” is associated with several hazard statements including H302+H312+H332, H315, H319, H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. Additionally, this compound can bind to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively contribute to the compound’s biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by binding to transcription factors or altering the chromatin structure, thereby influencing the transcriptional activity of specific genes. These cellular effects highlight the compound’s potential in regulating various cellular functions and processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate specific receptors by mimicking the natural ligands, leading to downstream signaling events. These binding interactions and subsequent changes in enzyme activity or receptor signaling contribute to the compound’s overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to degradation, resulting in reduced efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for its application in biochemical research and drug development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects. Animal studies have provided valuable insights into the dosage-dependent effects of this compound, guiding its safe and effective use in research and potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in drug efflux and distribution . Additionally, binding proteins such as albumin can facilitate the transport of this compound in the bloodstream, influencing its localization and accumulation in specific tissues. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. For example, nuclear localization allows the compound to interact with transcription factors and chromatin, influencing gene transcription. Mitochondrial localization can impact cellular energy production and metabolic processes. Understanding the subcellular localization of this compound provides insights into its specific roles within cells and potential therapeutic applications.
特性
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-7-9(2)14-12(10(8)11(13)16)15-5-3-4-6-15/h7H,3-6H2,1-2H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHSBINCDWHKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3292527.png)
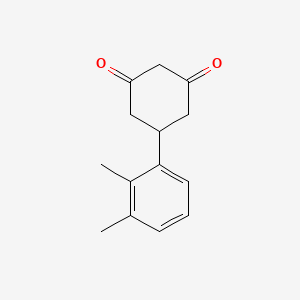
![7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-1,3,3-trimethyl-2(1H)-quinoxalinone](/img/structure/B3292555.png)
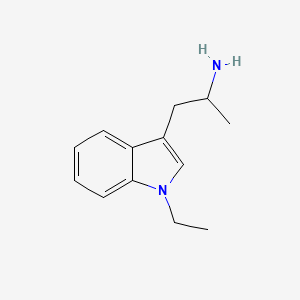
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3292579.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292587.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3292589.png)
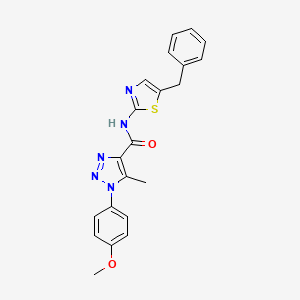
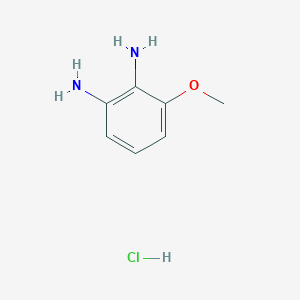
![1-[[2-Hydroxy-1-(hydroxy methyl)ethoxy]methyl]cytosine](/img/structure/B3292601.png)
